molecular formula C12H9Cl2NO2S B277317 Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate CAS No. 351156-91-7

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Cat. No.: B277317
CAS No.: 351156-91-7
M. Wt: 302.2 g/mol
InChI Key: GIOFCQOUWOEQFQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate involves the reaction of 3-amino-2-thiophene carboxylate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but it is thought to affect signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminothiophene-3-carboxylate
  • 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

Uniqueness

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is unique due to the presence of the dichlorophenyl group, which imparts distinct electronic properties and potential biological activity. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c1-17-12(16)10-8(5-18-11(10)15)7-3-2-6(13)4-9(7)14/h2-5H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOFCQOUWOEQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351156-91-7
Record name methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
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